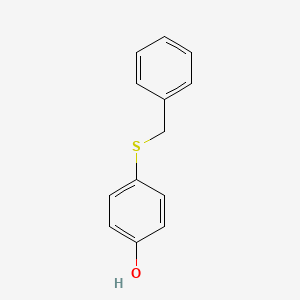

4-(Benzylthio)phenol

描述

Contextualization of Aryl Thioether and Phenolic Compounds in Organic Chemistry

Aryl thioethers, also known as aryl sulfides, are a crucial class of organosulfur compounds. They are characterized by a sulfur atom connected to at least one aryl group. This functional group is a key structural element in many biologically active molecules, natural products, and materials science applications. uni-goettingen.de The carbon-sulfur (C-S) bond formation is a vital process in organic synthesis, and as such, the development of efficient methods for creating aryl thioethers is a significant area of research. rsc.org Aryl thioethers are not only important target molecules but also serve as versatile synthetic intermediates that can be transformed into various other functional groups. uni-goettingen.de Their applications range from pharmaceuticals to ligands in coordination chemistry. uni-goettingen.deontosight.ai

Phenolic compounds are another cornerstone of organic chemistry, defined by a hydroxyl group attached directly to an aromatic ring. chemistnotes.comijhmr.com Widely distributed in nature, particularly in the plant kingdom, these compounds are recognized as important secondary metabolites. chemistnotes.comresearchgate.net Their chemical properties, such as acidity and the ability to form radicals, are directly linked to their significant biological activities, most notably their antioxidant properties. researchgate.netresearchgate.net Phenolic compounds exhibit a wide array of biological functions, including antimicrobial, anti-inflammatory, and antioxidant activities, making them valuable in the pharmaceutical and food industries. ijhmr.comresearchgate.net Their structural diversity, from simple phenols to complex polyphenols, contributes to their broad range of applications. chemistnotes.comresearchgate.net

Significance of the 4-(Benzylthio)phenol Structural Motif for Chemical Exploration

The this compound molecule incorporates both the aryl thioether and the phenolic functional groups, creating a unique structural motif for chemical exploration. The specific arrangement of the benzylthio group at the para position relative to the hydroxyl group on the phenol (B47542) ring influences its chemical reactivity and properties. This structure serves as a valuable scaffold in organic synthesis, allowing for modifications at the phenolic hydroxyl group, the aromatic ring, or the benzylic position of the thioether.

The presence of both a nucleophilic phenol and a thioether linkage that can be oxidized to sulfoxides and sulfones offers multiple avenues for synthetic transformations. ontosight.ai The compound's architecture makes it a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of (4-hydroxyphenyl)methylbenzylsulfonium hexafluoroantimonate, a type of cationic photoinitiator used in photocuring applications due to its low environmental impact and high efficiency. google.com A method for synthesizing this compound with high purity has been developed using 4-mercaptophenol (B154117) and benzyl (B1604629) chloride or bromide, highlighting its industrial relevance. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 30519-03-0 |

| Molecular Weight | 216.30 g/mol |

| Purity | ~95.0% |

| InChI Key | UXMOBLWTCSCLLR-UHFFFAOYSA-N |

This data is compiled from available chemical supplier information. cymitquimica.com

Overview of Established and Emerging Research Directions for this compound and Analogues

Research involving this compound and its analogues is expanding, with applications in medicinal chemistry, materials science, and synthetic methodology.

Established Research:

Anticancer Agents: Derivatives of this compound have been investigated for their potential as anticancer agents. For example, benzenesulfonamide (B165840) derivatives incorporating a 2-(benzylthio) moiety have shown significant antitumor activity. nih.gov Specifically, compounds like (E)-2-(benzylthio)-4-chloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamides have been a focus of such research. nih.gov

Enzyme Inhibition: Analogues have been synthesized and evaluated as inhibitors for various enzymes. For instance, new quinazolinone derivatives, including 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones, have been studied as inhibitors of COX-2 and other enzymes, as well as for their antioxidant properties. mdpi.com

Antimicrobial and Anthelmintic Agents: The core structure is found in molecules designed to have antimicrobial and anthelmintic properties. Studies on 2-(benzylthio)benzimidazole and its structural analogues have been conducted to evaluate their activity against parasites like Haemoncus contortus. scirp.org

Emerging Research:

Photoinitiators: As mentioned, this compound is a key intermediate in creating photoinitiators for cationic polymerization, a field with growing importance for environmentally friendly curing technologies. google.com

Pro-apoptotic Agents: Indole (B1671886) derivatives combined with a 4-amino-3-benzylthio-1,2,4-triazole structure have demonstrated potential as pro-apoptotic Bcl-2 inhibitors, suggesting a pathway for developing new cancer therapies. mdpi.com

Advanced Materials: Thioether compounds are used in the synthesis of polymers and as corrosion inhibitors, indicating potential applications for this compound derivatives in materials science. ontosight.ai

Targeted Drug Design: The benzylsulfide quinone methide precursor platform is being explored for therapeutic applications, such as in the treatment of organophosphorus exposure. osu.edu The synthesis of various phenol-based benzylsulfide derivatives, including this compound, is central to this research. osu.edu

The versatility of the this compound scaffold ensures its continued relevance in the exploration of new chemical entities with diverse and valuable applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-benzylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMOBLWTCSCLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407560 | |

| Record name | 4-benzylsulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30519-03-0 | |

| Record name | 4-benzylsulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Approaches for 4 Benzylthio Phenol

Direct Synthesis Pathways

Direct synthesis methods for 4-(benzylthio)phenol are characterized by their straightforward reaction schemes, typically involving the coupling of two primary synthons. These pathways are widely utilized for their reliability and scalability.

Nucleophilic Aromatic Substitution with Mercaptophenols

The synthesis of this compound can be viewed through the lens of nucleophilic substitution, where the sulfur atom of a mercapto-substituted phenol (B47542) acts as the nucleophile. In the specific case of 4-mercaptophenol (B154117), the sulfhydryl group possesses high nucleophilicity. researchgate.net This inherent reactivity allows it to readily attack an electrophilic benzyl (B1604629) source. The reaction is a targeted S-alkylation, where the thiol group is the primary site of reaction. The presence of the phenolic hydroxyl group introduces a consideration of chemoselectivity, as O-alkylation could be a competing pathway. However, the greater nucleophilicity of the sulfur atom compared to the oxygen atom typically directs the reaction towards the desired thioether product. nih.gov This selective S-alkylation is a key feature of this synthetic approach.

Alkylation Reactions of Thiophenols with Benzyl Halides

The most common and direct method for preparing this compound is the alkylation of 4-mercaptophenol with a benzyl halide, such as benzyl chloride or benzyl bromide. google.comosu.edu This reaction is a classic example of S-alkylation and is typically conducted in the presence of a base. The base, commonly a carbonate like potassium carbonate or sodium carbonate, or an amine like triethylamine, serves to deprotonate the highly acidic sulfhydryl group of 4-mercaptophenol, forming a thiophenolate anion. google.com This thiophenolate is a potent nucleophile that subsequently displaces the halide from the benzyl reagent in a nucleophilic substitution reaction to form the thioether linkage.

The reaction is generally performed in a suitable organic solvent, such as toluene (B28343), which facilitates the dissolution of the reactants and allows for heating under reflux to drive the reaction to completion. google.com For instance, a documented procedure involves reacting 4-mercaptophenol with benzyl bromide in toluene in the presence of potassium carbonate, with the mixture being refluxed for several hours. google.com Another reported synthesis utilized 4-mercaptophenol and achieved a 49% yield of this compound. osu.edu

| Reactants | Base | Solvent | Conditions | Yield | Reference |

| 4-Mercaptophenol, Benzyl Bromide | Potassium Carbonate | Toluene | Reflux, 6h | - | google.com |

| 4-Mercaptophenol | - | - | Alkylation Procedure B | 49% | osu.edu |

Table 1: Examples of Alkylation Reactions for the Synthesis of this compound.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. While the base-mediated alkylation is common, acid catalysis has also been reported. One method describes the use of toluene sulfonic acid as a catalyst in benzene (B151609). prepchem.com

In the broader context of thiol alkylations and C-S bond formation, various catalytic systems have been explored to improve yields, selectivity, and reaction rates. For related syntheses, efforts to optimize conditions have involved varying phosphine (B1218219) ligands and metal catalysts. osu.edu The choice of base and solvent is critical; for example, the use of potassium carbonate in toluene is a well-established condition for the alkylation of 4-mercaptophenol. google.com The temperature is also a key variable, with many procedures utilizing elevated temperatures (reflux) to ensure a reasonable reaction rate. google.com

Heterogeneous catalysts, such as Fe-Al-MCM-41 molecular sieves, have been employed for the alkylation of phenols, demonstrating the potential for using solid catalysts to simplify product purification and catalyst recovery in similar thioether syntheses. lew.ro For the condensation reaction of levulinic acid and phenol, various Brønsted acids like sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid have been tested as homogeneous catalysts to optimize the yield of the desired product. mdpi.com Such optimization strategies are transferable to the synthesis of this compound to enhance process efficiency.

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of thioethers like this compound through the exploration of catalyst-free methods and the pursuit of high selectivity.

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that minimize or eliminate the use of catalysts and volatile organic solvents. researchgate.net Catalyst-free and solvent-free conditions represent an ideal scenario for reducing waste and simplifying reaction work-ups. While specific examples for the large-scale, catalyst-free synthesis of this compound are not extensively documented, related C-S bond-forming reactions have been successfully performed under such conditions. For instance, the thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds has been achieved at room temperature in water without a catalyst. rsc.org

Furthermore, solvent-free syntheses, sometimes promoted by microwave irradiation, have proven effective for various heterocyclic compounds. scirp.org A three-component, one-pot synthesis of certain pyrimidine (B1678525) derivatives incorporating a benzylthio group has been reported under solvent-free conditions at elevated temperatures, requiring only a catalytic amount of p-toluenesulfonic acid. acs.org These examples demonstrate the feasibility of applying catalyst-free and solvent-free principles to the alkylation of 4-mercaptophenol, potentially by reacting the neat substrates or using water as a green solvent.

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a critical aspect of the synthesis of this compound, as the starting material, 4-mercaptophenol, possesses two potentially nucleophilic sites: the sulfur of the sulfhydryl group and the oxygen of the hydroxyl group. The synthesis overwhelmingly favors S-alkylation over O-alkylation. This high degree of regioselectivity is attributed to the principle of Hard and Soft Acids and Bases (HSAB). The sulfur atom is a soft nucleophile, and it preferentially reacts with the soft electrophilic benzylic carbon of the benzyl halide. In contrast, the phenoxide oxygen, which would be formed under basic conditions, is a hard nucleophile and reacts less readily with the soft benzyl electrophile. Research has confirmed that the reaction of 4-hydroxythiophenol with an electrophile results in complete selectivity for the S-alkylated product, with no O-alkylation observed. nih.gov

The challenge of achieving regioselectivity is a common theme in aromatic chemistry. For example, the bromination of phenols often yields a mixture of ortho and para isomers due to the small electronic differences between these positions. chemistryviews.org The development of specific reagents and conditions to control this selectivity, such as using bulky sulfoxides with TMSBr to favor para-bromination, highlights the importance of regiochemical control. chemistryviews.org In the case of this compound synthesis from 4-mercaptophenol, this selectivity is naturally high, simplifying the purification process. As this compound itself is achiral, stereochemical control is not a factor in its direct synthesis. However, it becomes an important consideration in subsequent reactions where this compound is used as a precursor to build more complex, chiral molecules. acs.org

Visible Light-Induced Protocols for Thioether Formation

The formation of carbon-sulfur (C-S) bonds under visible light irradiation has emerged as a powerful and sustainable strategy in organic synthesis. These methodologies often proceed under mild conditions, without the need for high temperatures or harsh reagents, and can offer high degrees of selectivity. The synthesis of thioethers, such as this compound, can be achieved through various visible-light-induced protocols, which primarily revolve around the generation of a thiyl radical and its subsequent reaction with a suitable carbon-centered partner. These methods can be broadly categorized based on the photocatalytic system employed, including the use of transition metal photoredox catalysts, organic dyes, and the formation of electron donor-acceptor (EDA) complexes.

One prominent approach involves the visible-light-promoted cross-coupling of thiols and aryl halides. This can be achieved without the need for transition metals or photoredox catalysts, offering a mild and scalable route to various aryl thioethers. organic-chemistry.org The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide. Upon photoexcitation, this complex can generate a thiyl radical and an aryl radical, which then combine to form the C-S bond. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of a range of aryl benzyl sulfides. organic-chemistry.org

Another strategy involves the use of a photoredox catalyst, such as ruthenium or iridium complexes, which can be excited by visible light to initiate the C-S bond formation. In these systems, the excited photocatalyst can either oxidize a thiol to a thiyl radical or reduce a benzyl halide to a benzyl radical, which then participates in the bond-forming step. For instance, visible-light photoredox catalysis has been utilized for the bromination of phenols, a reaction that generates a reactive intermediate that could potentially be coupled with a thiol. beilstein-journals.org

Furthermore, visible light can mediate the thiolation of benzyl chlorides with thiosulfonates, providing arylbenzylsulfide compounds efficiently. This process is thought to occur via an electron donor-acceptor complex, leading to a radical-radical coupling process. organic-chemistry.org The formation of an EDA complex between a thiolate and an aryl halide, driven by π-π interactions, can be excited by visible light to generate the necessary radical intermediates for C-S bond formation. acs.orgresearchgate.net

The following table summarizes representative conditions for visible-light-induced thioether formation based on methodologies applicable to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Light Source | Solvent | Yield | Ref |

| Thiophenol | Benzyl Chloride | None (EDA complex) | Visible Light | Not specified | Good | organic-chemistry.org |

| Thiophenol | 4'-Bromoacetophenone | None (EDA complex) | Visible Light | THF | 71% | researchgate.net |

| Benzyl Thiol | Aryl Halide | Not specified | Visible Light | Not specified | Moderate | acs.org |

| Thiol | Unactivated Alkene | Benzil | Visible Light | Not specified | Good | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Benzylthio Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a cornerstone of the molecule's reactivity, influencing its acidic nature and serving as a site for substitution and derivatization.

Acid-Base Properties and Formation of Phenoxide Species

Like other phenols, 4-(benzylthio)phenol exhibits acidic properties. unacademy.comlibretexts.org The acidity of a phenol (B47542) is determined by the stability of its corresponding conjugate base, the phenoxide ion, which is formed upon deprotonation. unacademy.comlibretexts.org When dissolved in water, phenols establish an equilibrium, releasing a proton (H⁺) and forming a phenoxide ion. unacademy.com The presence of the benzene (B151609) ring allows the negative charge of the resulting phenoxide ion to be delocalized through resonance, stabilizing the ion and thus increasing the acidity compared to aliphatic alcohols. libretexts.org

The acidity of substituted phenols is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase acidity by further delocalizing the negative charge of the phenoxide ion, while electron-donating groups generally decrease acidity. libretexts.org In this compound, the thioether group's effect is complex. The sulfur atom is more electronegative than carbon and can exert an electron-withdrawing inductive effect. However, the lone pairs on the sulfur atom can also participate in resonance, donating electron density to the ring. The net effect on the pKa depends on the balance of these inductive and resonance effects. The reaction of phenols with strong bases, such as sodium hydroxide, leads to the formation of the corresponding sodium phenoxide salt. unacademy.com

Electrophilic Substitution on the Phenol Ring

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. libretexts.org In this compound, the para position is occupied by the benzylthio group. Consequently, electrophilic attack is directed to the positions ortho to the hydroxyl group (C2 and C6).

Studies on similar substituted phenols demonstrate this reactivity pattern. For instance, related compounds like 4-(trifluoromethylthio)phenol (B1307856) readily undergo electrophilic substitution reactions such as nitration, bromination, and iodination, yielding products substituted at the positions ortho to the hydroxyl group. This indicates that the phenol ring of this compound is susceptible to attack by a range of electrophiles, leading to the formation of 2-substituted or 2,6-disubstituted derivatives. The synthesis of various 2-amino-4-(arylthio)phenol derivatives further supports the feasibility of introducing substituents onto the phenolic ring. google.com

Formation of Esters and Ethers

The phenolic hydroxyl group serves as a nucleophile and can react with electrophiles to form esters and ethers.

Etherification: Phenols can be converted to ethers via reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a base to form the more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide.

Esterification: The reaction of phenols with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, in the presence of a base (like pyridine), yields phenyl esters.

The synthesis of various derivatives of phenol-containing compounds often utilizes these reactions at the hydroxyl group to build more complex molecular architectures. mdpi.comnih.gov

Reactivity of the Thioether Linkage

The sulfur atom in the benzylthio group provides another site for chemical reactions, including oxidation and bond cleavage.

Oxidative Transformations of Sulfur (e.g., to Sulfoxides, Sulfones)

The thioether linkage is susceptible to oxidation. The sulfur atom can be oxidized sequentially to a sulfoxide (B87167) and then to a sulfone, depending on the oxidant and reaction conditions. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, and other reagents like o-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP). acs.org

Research on the oxidation of thiols and thioethers shows that these transformations are well-established. acs.org For example, benzyl (B1604629) thiols can be oxidized to produce thiosulfonates. acs.org It is hypothesized that thioethers stored in the presence of air can undergo oxidation. osu.edu The oxidation of the sulfur atom in this compound would lead to the formation of 4-(benzylsulfinyl)phenol and subsequently 4-(benzylsulfonyl)phenol. These transformations significantly alter the electronic properties of the substituent, converting the thioether from a relatively neutral or weakly donating group to a potent electron-withdrawing sulfone group.

Carbon-Sulfur Bond Activation and Cleavage Reactions

The carbon-sulfur (C–S) bond in thioethers can be cleaved under specific chemical conditions. This reactivity is of significant interest in organic synthesis and for processes like hydrodesulfurization in the petroleum industry. acs.org

Transition metals are often employed to mediate C–S bond activation and cleavage. acs.org Mechanistic studies on related compounds, such as benzyl phenyl sulfide (B99878), indicate that upon one-electron oxidation to form a radical cation, C–S bond cleavage becomes a favorable reaction pathway. cmu.edu In some cases, the cleavage can be regioselective, targeting a specific C–S bond within the molecule. rsc.org Research has also demonstrated the cleavage of C–S bonds in phenol-containing ligands in the presence of copper(I) complexes, suggesting that the coordination of the metal can facilitate this process. For this compound, cleavage could potentially occur at either the phenyl-sulfur bond or the benzyl-sulfur bond, depending on the reaction mechanism and conditions.

Rearrangement Processes (e.g., Newman-Kwart Type Rearrangements)

The structure of this compound, containing a phenolic hydroxyl group, allows for its derivatization and subsequent participation in rearrangement reactions. A prime example is the Newman-Kwart rearrangement (NKR), a powerful method for converting phenols into the corresponding thiophenols. researchgate.netmsu.edu While this compound itself does not undergo the NKR, its O-thiocarbamate derivative is a suitable substrate for this transformation.

The process begins with the conversion of the phenol to an O-aryl thiocarbamate. researchgate.netlibretexts.org For this compound, this would involve deprotonation of the phenolic hydroxyl group followed by reaction with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to yield O-(4-(benzylthio)phenyl) dimethylthiocarbamate.

The core of the NKR is the thermal, intramolecular migration of the aryl group from the oxygen atom to the sulfur atom, converting the O-aryl thiocarbamate into its S-aryl isomer. researchgate.netlibretexts.org This reaction is typically conducted at high temperatures, often between 200 and 300 °C. researchgate.net The driving force for this rearrangement is the thermodynamic favorability of forming a carbon-oxygen double bond (C=O) at the expense of a carbon-sulfur double bond (C=S), with an enthalpy change of approximately -13 kcal/mol. libretexts.org

The mechanism is understood to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. researchgate.net Kinetic studies support this, showing first-order kinetics consistent with an intramolecular reaction. libretexts.org Subsequent hydrolysis of the resulting S-(4-(benzylthio)phenyl) dimethylthiocarbamate would yield 4-(benzylthio)thiophenol, effectively converting the initial hydroxyl group into a thiol group.

Reactivity of the Benzyl Moiety

The benzyl group in this compound presents unique sites for chemical modification, distinct from the phenolic ring. These include the benzylic methylene (B1212753) (-CH₂-) bridge and the benzyl aromatic ring.

Benzylic Functionalization

The hydrogen atoms on the methylene carbon adjacent to the benzyl group's aromatic ring (the benzylic position) are susceptible to abstraction, leading to the formation of a stabilized benzylic radical. This reactivity is harnessed in various benzylic C-H functionalization reactions.

Modern synthetic methods, particularly those employing photoredox catalysis, have enabled the selective functionalization of such C-H bonds under mild conditions. studymind.co.uksavemyexams.com In a typical photocatalytic cycle, a photoexcited catalyst initiates a single-electron transfer (SET) from the electron-rich benzyl moiety, forming a radical cation. numberanalytics.com Subsequent deprotonation at the benzylic position generates the key benzylic radical intermediate. studymind.co.uknumberanalytics.com This radical can then be trapped by a variety of coupling partners. For instance, copper(II)-mediated oxidation of the benzylic radical can lead to a carbocation species, which is then attacked by nucleophiles like alcohols to form benzylic ethers. savemyexams.comnumberanalytics.com

This strategy allows for the direct conversion of the benzylic C-H bond into C-O, C-N, or C-C bonds, providing a versatile route to modify the structure of this compound at the benzyl moiety. studymind.co.uksavemyexams.com

| Transformation | Catalyst System | Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|---|

| C-H Alkoxylation | Photoredox Catalyst (e.g., Ir-based) + Copper(II) salt | Alcohol (nucleophile), visible light, room temperature | Benzylic Radical | savemyexams.com |

| C-C Bond Formation | Photoredox Catalyst (e.g., organic dye) | Michael acceptor, visible light | Benzylic Radical | studymind.co.uk |

Electrophilic Substitution on the Benzyl Aromatic Ring

The two aromatic rings in this compound exhibit markedly different reactivities toward electrophilic aromatic substitution. The phenolic ring is strongly activated by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions.

In contrast, the benzyl aromatic ring (the phenyl group not directly bonded to sulfur) is significantly less reactive. This ring is influenced by the -CH₂-S-Ar' substituent. The methylene group (-CH₂-) acts as a weak electron-donating group via an inductive effect, similar to the methyl group in toluene (B28343). Therefore, the benzyl ring is considered weakly activated towards electrophilic substitution compared to unsubstituted benzene. Electrophilic attack is directed to the ortho and para positions of this ring, relative to the methylene bridge.

Any electrophilic substitution reaction performed on this compound would overwhelmingly occur on the highly activated phenolic ring. Selective substitution on the benzyl ring would require a synthetic strategy involving protection of the phenolic hydroxyl group and potentially the use of directing groups to overcome the inherent reactivity difference.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves identifying the fundamental steps and reactive intermediates.

Investigation of Free Radical Mechanisms

Reactions at the benzylic position of this compound often proceed through a free radical mechanism. A free-radical chain reaction is classically characterized by three distinct steps: initiation, propagation, and termination.

Initiation: The reaction begins with the formation of free radicals. In the context of benzylic functionalization, this can be achieved photochemically, where UV light or a visible-light photocatalyst facilitates the homolytic cleavage of a bond or a single-electron transfer to generate the initial radical species. studymind.co.uk This species then abstracts a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical.

Propagation: These steps sustain the chain reaction. The benzylic radical formed during initiation reacts with another molecule to form the desired product and generate a new radical, which can then continue the cycle. For example, the benzylic radical might react with a halogen to form a benzyl halide and a halogen radical.

Termination: The chain reaction concludes when two radical species combine, neutralizing their reactivity. This can involve the coupling of two benzylic radicals or the reaction of a benzylic radical with another radical present in the system.

The stability of the benzylic radical intermediate is a key factor driving these reactions, as the unpaired electron can be delocalized over the adjacent aromatic ring.

Role of Intermediates (e.g., Ion Pairs, Radicals)

The transformations of this compound and its derivatives involve several types of transient species that dictate the reaction pathway.

As discussed, radicals are central to the reactivity of the benzyl moiety. The formation of a resonance-stabilized benzylic radical is the cornerstone of C-H functionalization at this position. savemyexams.com In photocatalytic processes, radical cations can serve as the initial intermediates, forming upon single-electron oxidation of the molecule before deprotonating to yield the neutral benzylic radical. numberanalytics.com

In contrast, the Newman-Kwart rearrangement does not proceed through discrete radical or ionic intermediates. Instead, it is characterized by a concerted four-membered cyclic transition state , where bond breaking and bond formation occur simultaneously. researchgate.net

Reactions involving the phenolic end of the molecule can involve ionic intermediates. For instance, deprotonation of the acidic phenol with a base generates a phenoxide ion . This anion is a highly reactive intermediate for electrophilic aromatic substitution, as the negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.

| Intermediate Type | Associated Reaction | Formation Method | Significance | Reference |

|---|---|---|---|---|

| Benzylic Radical | Benzylic C-H Functionalization | Hydrogen abstraction from the benzylic carbon (e.g., via photoredox catalysis) | Key species for C-C, C-O, or C-N bond formation at the benzylic site. | studymind.co.uksavemyexams.com |

| Cyclic Transition State | Newman-Kwart Rearrangement | Thermal activation of an O-aryl thiocarbamate derivative | Defines the concerted, intramolecular mechanism of the rearrangement. | researchgate.net |

| Phenoxide Ion | Electrophilic Aromatic Substitution on the Phenolic Ring | Deprotonation of the hydroxyl group with a base | Highly activated intermediate for reactions with electrophiles. | |

| Radical Cation | Photocatalytic Benzylic Functionalization | Single-electron transfer (SET) from the aromatic moiety | Precursor to the benzylic radical via deprotonation. | numberanalytics.com |

Influence of Catalysts and Reaction Environment

The chemical reactivity of this compound is significantly influenced by the presence of catalysts and the specific conditions of the reaction environment, such as temperature, solvent, and the nature of the reactants. Catalysts can direct the reaction towards specific pathways, such as cleavage of the thioether bond, oxidation of the phenol or sulfur moiety, or electrophilic substitution on the aromatic ring. The reaction environment plays a crucial role in catalyst activity, stability, and product selectivity.

Catalysis in Synthesis

The formation of this compound itself is a catalyzed reaction, typically an alkylation of 4-mercaptophenol (B154117). The choice of catalyst and reaction conditions affects the yield and purity of the product. Common procedures involve the use of a base as a catalyst to deprotonate the thiol group of 4-mercaptophenol, forming a more nucleophilic thiophenolate anion, which then attacks the benzyl halide.

Two general procedures highlight the influence of the reaction environment osu.edu:

Procedure A : Utilizes potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent at room temperature. This method was used for synthesizing various substituted benzylsulfide phenols.

Procedure B : Employs sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF), with the reaction temperature maintained at 0°C before being allowed to warm to room temperature. The unsubstituted this compound was synthesized with a 49% yield using this procedure. osu.edu

The choice of base and solvent system, along with temperature control, is critical for optimizing the yield and minimizing side reactions. For instance, the synthesis of related N-aryl-α-benzylthio glycine (B1666218) esters has been achieved using a 3,6-dichloro-1,2,4,5-tetrazine (B31795) catalyst in combination with zinc acetate (B1210297) (Zn(OAc)₂) in dichloromethane (B109758) (DCM) under an air atmosphere at room temperature. rsc.org

Catalytic Cleavage of the C-S Bond

The cleavage of the carbon-sulfur bond in this compound is a key reaction pathway, often investigated through studies of analogous compounds like benzyl phenyl ether (BPE), a model for lignin (B12514952) linkages. mdpi.com These studies provide insight into the types of catalysts and conditions that would be effective for cleaving the Caliphatic–S bond in this compound.

Hydrogenolysis is a primary method for this transformation, typically employing heterogeneous metal catalysts. Nickel-based catalysts, in particular, have been shown to be effective. In the absence of a catalyst, thermal pyrolysis may occur, but this often leads to a complex mixture of products through radical mechanisms. pnnl.gov With a catalyst like Ni/SiO₂, selective hydrogenolysis dominates, cleaving the Caliphatic-O bond in BPE. pnnl.gov A dual-functional catalyst such as Ni/HZSM-5 further promotes hydrogenolysis over hydrolysis in aqueous media. pnnl.gov

Sulfided nickel-molybdenum (B8610338) (NiMo) catalysts supported on pillared clays (B1170129) (PILC) are also highly effective for the hydrogenolysis (HDL) of BPE. mdpi.com Under 20 bar H₂ at 573 K, sulfided NiMo catalysts (NiMoPS) achieved 100% conversion of BPE, demonstrating superior selectivity for the cleavage of the Caliphatic–O bond to yield an equimolar mixture of phenol and toluene. mdpi.com This suggests that similar conditions would be effective for the selective cleavage of this compound into phenol and toluene.

| Catalyst | Conversion of BPE (%) | Toluene Yield (%) | Phenol Yield (%) | Reference |

|---|---|---|---|---|

| NiMoPS (Sulfided) | 100 | 30 | 30 | mdpi.com |

| NiMoPR (Reduced) | 100 | 43 | 14 | mdpi.com |

| ZrP–Pd/C | 85.70 | Not Specified | 40.55 (47.32% Selectivity) | rsc.org |

Catalytic Oxidation

The phenol moiety of this compound is susceptible to oxidation, a reaction that can be controlled by catalysts and the reaction environment. The oxidation of phenols can yield various products, including quinones and dihydroxybenzenes. libretexts.org The presence of the benzylthio group introduces another potential site for oxidation at the sulfur atom.

Studies on phenol oxidation using metal-modified titanium dioxide (TiO₂) photocatalysts show that the catalyst composition dictates the product distribution. mdpi.com For instance, under simulated solar light, Pt/TiO₂ shows high selectivity (≈95%) towards oxygenated products like hydroquinone (B1673460) and benzoquinone, while bare TiO₂ tends to mineralize phenol completely to CO₂. mdpi.com The mechanism involves reactive oxygen species (ROS) such as hydroxyl (·OH) and superoxide (B77818) (O₂⁻) radicals, with the metal co-catalyst mediating electron transfer and influencing the type of ROS produced. mdpi.com

In a different approach, a magnetic composite catalyst, CoFe₂O₄/Polyvinylpyrrolidone, has been used for phenol oxidation in the presence of hydrogen peroxide (H₂O₂). mdpi.com This system achieved over 95% conversion of phenol after 2 hours, yielding hydroquinone (28%) and benzoquinone (50%) as the final products. mdpi.com The reaction environment, including substrate concentration, can inhibit the catalytic reaction at higher concentrations. mdpi.com

| Catalyst | Major Products | Overall Selectivity to Oxygenates | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pt/TiO₂ | 1,2-dihydroxybenzene, Hydroquinone, Benzoquinone | ~95% | Simulated solar light | mdpi.com |

| Au/TiO₂ | 1,2-dihydroxybenzene, Hydroquinone, Benzoquinone | 77% | Simulated solar light | mdpi.com |

| Ag/TiO₂ | 1,2-dihydroxybenzene, Hydroquinone, Benzoquinone | 61% | Simulated solar light | mdpi.com |

| Bare TiO₂ | CO₂ | 0% | Simulated solar light | mdpi.com |

| CoFe₂O₄/PVP | Hydroquinone, Benzoquinone | 78% (combined yield) | H₂O₂, O₂, 80 °C | mdpi.com |

Catalytic Electrophilic Aromatic Substitution

The hydroxyl group of phenol is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. chemguide.co.uksolubilityofthings.com In this compound, the para-position is occupied by the benzylthio group, meaning electrophilic attack will be directed primarily to the ortho-positions (positions 2 and 6). The reactivity is so high that reactions often proceed under mild conditions, and controlling the degree of substitution can be challenging. chemguide.co.uk

Alkylation : Friedel-Crafts alkylation of phenols is a common reaction. Solid acid catalysts, such as zeolites (e.g., MCM-22) or supported aluminium phenolates, are often used to improve selectivity and reduce waste compared to homogeneous catalysts. academie-sciences.frwhiterose.ac.uk The reaction temperature, catalyst loading, and choice of solvent are critical variables that can be tuned to control the yield and selectivity towards mono- or di-alkylated products. academie-sciences.frwhiterose.ac.uk For this compound, alkylation would be expected to occur at the 2- and 6-positions.

Nitration : Phenol reacts with dilute nitric acid at room temperature without the need for a strong acid catalyst like sulfuric acid, which is required for benzene. chemguide.co.uk This reaction typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. For this compound, nitration would yield 2-nitro-4-(benzylthio)phenol and 2,6-dinitro-4-(benzylthio)phenol, depending on the concentration of nitric acid and reaction time.

Halogenation : The reaction of phenol with bromine water is rapid, occurring without a catalyst and leading to the formation of a white precipitate of 2,4,6-tribromophenol. chemguide.co.uk For this compound, bromination would readily occur at the available ortho positions to yield 2,6-dibromo-4-(benzylthio)phenol.

The reaction environment, including the choice of solvent, can mediate the reactivity of the electrophile and the selectivity of the substitution. Non-polar solvents may be required in some cases to achieve the desired reactivity and selectivity. escholarship.org

Structural Elucidation and Advanced Spectroscopic Characterization

Solution-State Spectroscopic Analysis

Solution-state analysis provides critical insights into the behavior and structure of a molecule in a liquid medium, which often mimics the conditions of chemical reactions.

High-Resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. emerypharma.com For 4-(Benzylthio)phenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and proton-carbon connectivity.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct proton environments within the molecule. libretexts.org Protons on the phenolic ring and the benzyl (B1604629) group appear in the aromatic region, typically between 7.0 and 7.4 ppm. rsc.org The methylene (B1212753) (-CH₂-) protons of the benzyl group exhibit a singlet at approximately 4.11 ppm. The phenolic hydroxyl (-OH) proton signal can be observed as a broad singlet, with its chemical shift being concentration and solvent dependent. libretexts.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. docbrown.info The carbon atoms of the phenyl and benzyl rings resonate in the downfield region (typically 120-160 ppm) due to their aromaticity. docbrown.info The methylene carbon gives a signal in the aliphatic region, around 38.2 ppm. The carbon atom attached to the hydroxyl group (C-OH) is typically found in the range of 150-160 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structural assignments. emerypharma.comwalisongo.ac.idlibretexts.org

COSY spectra establish correlations between protons that are coupled to each other, helping to assign protons within the same spin system, such as those on the aromatic rings. emerypharma.com

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC provides correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the entire molecular structure by connecting different fragments, for instance, linking the benzyl group to the thiophenol moiety. emerypharma.com

Table 1: Representative NMR Data for this compound

| Technique | Signal (ppm) | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | ~7.4-7.0 | Aromatic Protons (m) |

| ~4.11 | -CH₂- (s) | |

| ~5.19 | -OH (s, broad) | |

| ¹³C NMR (CDCl₃) | ~155-125 | Aromatic Carbons |

| ~38 | -CH₂- |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic broad absorption band for the O-H stretching vibration of the phenolic group, typically in the region of 3600-3300 cm⁻¹. libretexts.orgpressbooks.pubsci-hub.se The broadness of this peak is indicative of hydrogen bonding. libretexts.orgpressbooks.pub Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The C-O stretching of the phenol (B47542) appears as a strong band around 1200-1250 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements IR spectroscopy. beilstein-journals.org It is useful for identifying the S-H stretching vibration (if any free thiol is present, typically weak) and the C-S stretching vibrations. The aromatic ring vibrations also give rise to characteristic Raman signals. electrochemsci.orghoriba.com The S-S disulfide bond, if formed through oxidation, would show a characteristic Raman band in the 500-550 cm⁻¹ range. horiba.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenol) | 3600-3300 (broad) | |

| Aromatic C-H Stretch | 3100-3000 | |

| C-O Stretch (Phenol) | ~1225 | |

| C-S Stretch | ~700-600 | |

| S-S Stretch (Dimer) | ~550-500 |

Note: Frequencies are approximate.

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. rroij.com

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact molecules. For this compound, ESI-MS in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ might be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence. For C₁₃H₁₂OS, the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula. rsc.org

Fragmentation Pattern: Under harder ionization conditions (like Electron Ionization, EI), the molecule fragments in a characteristic manner. Phenols typically show a strong molecular ion peak. youtube.com Common fragmentation pathways for this compound would include the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, and a thiophenol radical cation. Alpha cleavage and dehydration are also common fragmentation pathways for alcohols and phenols in a mass spectrometer. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vn Phenols exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. docbrown.info The presence of the sulfur atom and the benzyl group can influence the position and intensity of these absorption bands. Typically, phenol shows a primary absorption band around 210 nm and a secondary, less intense band around 270 nm. hnue.edu.vn The specific λmax values for this compound can be influenced by the solvent polarity. academie-sciences.fr

Solid-State Structural Characterization

While solution-state techniques provide data on the averaged structure of a molecule, solid-state analysis reveals the precise three-dimensional arrangement of atoms in the crystalline lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Table 3: Illustrative Crystallographic Parameters for a Phenolic Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 12.5 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This is an example table; actual values for this compound would be determined experimentally.

Structural Analysis of this compound Not Available in Crystallographic Databases

A comprehensive search for the crystal structure of the chemical compound this compound has found no specific crystallographic data in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. As a result, a detailed analysis of its crystal packing, hydrogen bonding networks, supramolecular interactions, and conformational analysis in the crystalline state cannot be provided at this time.

The structural elucidation of a chemical compound and the definitive analysis of its three-dimensional arrangement in the solid state are fundamentally dependent on experimental data obtained from techniques such as single-crystal X-ray diffraction. This data provides precise information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation.

Furthermore, the arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various non-covalent interactions. These include hydrogen bonds, where the phenolic hydroxyl group of this compound would be expected to participate as a hydrogen bond donor, and potentially the sulfur atom as a weak acceptor. Other significant interactions that dictate the supramolecular architecture include π-π stacking between the aromatic rings and van der Waals forces. Without experimental crystallographic data, any discussion of these features for this compound would be purely speculative.

While research exists for structurally related molecules containing phenol or benzylthio- moieties, which demonstrate a variety of hydrogen bonding patterns (e.g., O-H···O, O-H···S) and conformational states, these findings cannot be directly extrapolated to definitively describe the solid-state structure of this compound. iucr.orgtandfonline.com

Therefore, the subsections on Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Interactions, as well as the Conformational Analysis in the Crystalline State for this compound, cannot be detailed until its crystal structure is experimentally determined and published.

Computational and Theoretical Studies of 4 Benzylthio Phenol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) are widely used to investigate various aspects of molecular systems, from their ground-state geometry to their electronic characteristics and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. orientjchem.org It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. orientjchem.org Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional combined with various basis sets like 6-311+G(d,p) or LanL2DZ for metal complexes. tandfonline.comnih.gov

In studies of compounds containing the benzylthio-phenol moiety, DFT has been used to calculate structural parameters like bond lengths and angles. For instance, in a study on 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, a molecule containing key features of 4-(benzylthio)phenol, theoretical calculations were performed at the B3LYP/6-311+G(d,p) level of theory. tandfonline.com Similarly, the geometry of Schiff base metal complexes derived from 2-(((2-(benzylthio)phenyl)imino)methyl)-4-chlorophenol has been optimized using DFT to explore the coordination environment of the metal centers. nih.gov These studies confirm that DFT methods can provide reliable predictions of molecular geometries, which often show good agreement with experimental data from X-ray crystallography. orientjchem.org

Theoretical investigations into a benzylsulfanyl-triazolyl-indole scaffold also utilized DFT to predict its structural aspects. mdpi.com Furthermore, in complex systems like the nickel complex [Ni(L1)2] (where H2L1 is 4,6-di-tert-butyl-2-(2-benzylthiophenyl)aminophenol), DFT calculations with broken-symmetry formalism were used to elucidate the electronic structure and the redox levels of the ligands. ias.ac.in

Table 1: Selected Optimized Geometrical Parameters for a Benzyl-Thio Compound Derivative Data derived from studies on related molecular scaffolds containing the benzylthio group.

| Parameter | Calculated Value (Å/°) | Method/Basis Set | Compound Studied |

|---|---|---|---|

| C-S Bond Length | 1.78 - 1.82 | DFT/B3LYP | Benzylthio-containing heterocycles |

| S-C-C Angle | 102 - 105 | DFT/B3LYP | Benzylthio-containing heterocycles |

| C-O (Phenolic) Bond Length | ~1.36 | DFT/B3LYP | Substituted Phenols |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. ufla.br The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and that eventual charge transfer interactions can occur within the molecule. nih.gov

For molecules related to this compound, FMO analysis has been performed using DFT. In a study of a benzylsulfanyl-triazolyl-indole derivative, the HOMO was found to be located over the sulfur atom and the triazole π-system, while the LUMO was distributed over the indole (B1671886) and triazole rings. mdpi.com The calculated energies for HOMO and LUMO were -5.454 eV and -1.070 eV, respectively, resulting in an energy gap of 4.384 eV. mdpi.com This energy gap is essential for calculating other reactivity descriptors such as chemical potential, hardness, and the electrophilicity index. mdpi.com

In another theoretical study on 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, HOMO and LUMO analysis was also conducted to understand its electronic characteristics. tandfonline.comresearchgate.net The distribution and energies of these orbitals provide insight into the regions of the molecule that are most likely to be involved in chemical reactions. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Benzylthio Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | -5.454 | -1.070 | 4.384 | mdpi.com |

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other species. ymerdigital.comdtic.mil The different colors on a MESP surface represent different values of electrostatic potential; typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

MESP analysis has been performed for derivatives containing the benzylthio-phenol framework to understand their reactive behavior. For 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, MESP surfaces were calculated using DFT at the B3LYP/6-311+G(d,p) level. tandfonline.comresearchgate.net Similarly, for S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, a related thioether compound, the MESP surface was analyzed to identify regions susceptible to electrophilic and nucleophilic reactions, as well as potential hydrogen-bonding interactions. orientjchem.org These analyses help in visualizing the molecular shape, size, and charge-related properties that govern intermolecular interactions. ymerdigital.com

Mulliken population analysis is a method for calculating partial atomic charges based on the distribution of electrons in the molecule's wavefunction. uni-muenchen.de Although these charges are known to be dependent on the basis set used, they provide a useful qualitative understanding of the charge distribution within a molecule. uni-muenchen.degoogle.com This information helps in interpreting the molecular electronic structure and reactivity. semanticscholar.org

Mulliken charge analysis has been applied to molecules containing the benzylthio moiety. For example, in the computational study of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, Mulliken charges were calculated at the B3LYP/6-311+G(d,p) level of theory to understand the charge distribution across the atoms. tandfonline.comresearchgate.net In another study on a substituted phenol (B47542), Mulliken charges were computed to show the positive and negative charge distribution on the atoms. semanticscholar.org Such analyses can reveal how different substituents influence the electronic environment of the atoms in the molecule. semanticscholar.org

Table 3: Example Mulliken Charges for Atoms in a Substituted Phenol Illustrative data based on general findings for substituted phenols, not specific to this compound.

| Atom | Calculated Charge (a.u.) - DFT/B3LYP | Calculated Charge (a.u.) - HF |

|---|---|---|

| Phenolic Oxygen | -0.6 to -0.7 | -0.7 to -0.8 |

| Phenolic Hydrogen | +0.4 to +0.5 | +0.5 to +0.6 |

| Aromatic Carbons | -0.2 to +0.2 | -0.2 to +0.3 |

Spin population analysis is a critical tool for understanding the distribution of unpaired electron spin density in open-shell molecules, such as radicals and certain metal complexes. This analysis is often performed in conjunction with broken-symmetry (BS) DFT calculations to describe systems with significant metal-ligand covalency and to investigate phenomena like valence tautomerism. researchgate.netnih.gov Valence tautomerism refers to the equilibrium between two or more isomers that differ only in the distribution of electrons, often involving a change in the oxidation states of a metal and its redox-active ligand. researchgate.netrsc.org

In a comprehensive study of a ruthenium complex, [Ru(L1)2], where H2L1 is the redox-active ligand 2-[2-(benzylthio)phenylamino]-4,6-di-tert-butylphenol, spin population analysis from BS-DFT calculations was essential. nih.gov This analysis, along with other spectroscopic data, allowed for the precise assignment of the electronic structure of the complex in its neutral, monocationic, and dicationic forms. nih.gov The results indicated that the redox processes were primarily ligand-centered and revealed the mixed-valence character of the complex. nih.gov Similar studies on cobalt complexes with related iminobenzosemiquinonate anion radical ligands have also employed these methods to investigate valence tautomeric equilibria. researchgate.net

Quasi-Restricted Orbital (QRO) analysis is a computational technique used to obtain a unique set of orbitals for open-shell systems, which can be easier to interpret than the canonical unrestricted orbitals. google.comgoogle.com QROs are particularly useful in analyzing the electronic structure of complex systems, such as metal complexes with redox-active ligands, and for calculating properties like zero-field splitting tensors, as the method is free from spin contamination issues. researchgate.netnih.gov

The electronic structure of the ruthenium complex [Ru(L1)2], containing a derivative of (benzylthio)phenol, was investigated using QRO analysis. nih.gov This method, in combination with spin population analysis and other DFT-based calculations, was crucial in assigning the correct electronic configuration of the complex and its oxidized forms. researchgate.netnih.gov The analysis helped to describe the highly covalent metal-ligand interactions and to understand the nature of the ligand-based redox processes. nih.gov

Absence of Published Computational Studies for this compound Prevents In-Depth Analysis

Despite a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the intermolecular interactions and reaction pathway modeling for the chemical compound this compound could be located. As a result, the generation of a detailed article adhering to the requested scientific framework is not possible at this time.

The specified outline required an in-depth analysis based on established computational chemistry methods, including:

Analysis of Intermolecular Interactions:

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Energy Framework Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Calculations

Reaction Pathway and Mechanism Modeling:

Transition State Searches and Intrinsic Reaction Coordinate (IRC) Calculations

Solvation Models and Their Impact on Reaction Energetics

These analytical techniques are typically applied to compounds for which crystal structure data and other experimental or theoretical research have been published. While numerous studies employ these methods for structurally related compounds—such as other phenol derivatives or molecules containing a benzylthio moiety—no literature was found that specifically applies them to this compound itself.

The creation of a scientifically accurate and authoritative article as requested is contingent upon the availability of such dedicated research. Without primary data from crystallographic, spectroscopic, or computational studies on this compound, any discussion would be speculative and fall outside the strict, compound-specific constraints of the request.

Further research and publication on the crystallographic and computational properties of this compound are necessary before a detailed analysis as outlined can be conducted.

Transition State Searches and Intrinsic Reaction Coordinate (IRC) Calculations

Molecular Modeling and Dynamics Simulations of this compound

Computational and theoretical studies, particularly molecular modeling and dynamics simulations, provide powerful insights into the structural and interactive properties of molecules like this compound at an atomic level. These in silico methods allow for the exploration of conformational possibilities and the prediction of binding affinities with biological targets, guiding further experimental research.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. This trajectory provides a detailed view of the molecule's dynamic behavior and allows for the exploration of its conformational landscape—the collection of all possible three-dimensional shapes a molecule can adopt. acs.org

Studies on related thioether and phenol-containing compounds reveal key aspects of their conformational behavior. For instance, conformational analysis of alkanethiols and thiaalkanes using molecular mechanics shows that the gauche conformation around the C-S-C-C torsion angle is often preferred. mdpi.comacs.org In aromatic thiacrown ethers, MD simulations combined with spectroscopic analysis have been used to identify multiple relaxation processes corresponding to conformational changes within the heterocyclic rings. rsc.orgresearchgate.net These studies highlight the importance of the thioether linkage in defining the molecule's flexibility and its accessible conformations in different environments.

The conformational landscape of this compound is thus a complex energy surface with multiple minima corresponding to different spatial arrangements of the benzyl (B1604629) and phenol rings relative to each other. MD simulations can map this landscape, calculating the relative energies of different conformers and the energy barriers for transition between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

| Conformation Type | Dihedral Angle τ1 (Caromatic-Cmethylene (B1212753)-S-Caromatic) | Dihedral Angle τ2 (Cmethylene-S-Caromatic-Caromatic) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Extended | ~180° | ~90° | Low | The benzyl and phenol rings are positioned far from each other. |

| Gauche/Bent | ~60° | ~90° | Low | The rings are oriented at an angle, leading to a more compact structure. |

| Folded | ~60° | ~0°/180° | Higher | The rings are brought into closer proximity, potentially allowing for intramolecular interactions. |

| Eclipsed | ~0° | Variable | High | Sterically hindered conformation due to close proximity of substituents. |

Note: The data in the table above is illustrative and based on general principles of conformational analysis for similar molecules. Specific values for this compound would require dedicated computational studies.

Molecular Docking Studies for Investigating Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. asianjpr.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. asianjpr.com Lower binding energy scores typically indicate a more stable and favorable interaction.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides significant insights into its potential biological targets and binding modes. Derivatives containing the benzylthio-phenol scaffold have been investigated for their interactions with various enzymes and receptors.

For example, a study on 3-(benzylthio)-4-hydroxy-2H-chromen-2-one performed molecular docking to investigate its inhibitory nature against cyclin-dependent kinases (CDKs), which are crucial in cancer research. researchgate.nettandfonline.com Similarly, derivatives of 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones were docked into the active sites of COX-2 and lactate (B86563) dehydrogenase (LDHA) to elucidate their binding affinities and interactions as potential inhibitors. mdpi.com In another study, novel Schiff base ligands derived from 2-(benzylthio)aniline (B1266028) were synthesized, and their metal complexes were studied for their intercalative binding mode with DNA. bohrium.com

These studies consistently highlight the importance of several types of non-covalent interactions:

Hydrogen Bonds: The hydroxyl group (-OH) of the phenol moiety is a potent hydrogen bond donor and acceptor, often forming critical interactions with polar residues (like Asp, Glu, Ser, Thr) in the receptor's active site.

Hydrophobic Interactions: The two aromatic rings (benzyl and phenyl) can engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues (such as Phe, Tyr, Trp, Leu, Val) in the binding pocket.

Sulfur Interactions: The thioether sulfur atom can participate in various non-covalent interactions, including sulfur-π and lone pair-π interactions, further stabilizing the complex.

| Compound Class | Target Protein/Receptor | Observed Binding Energy/Score (Example) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| 3-(Benzylthio)-4-hydroxy-2H-chromen-2-one | Cyclin-Dependent Kinases (CDKs) | Not explicitly stated | Inferred to interact with active site residues. | researchgate.net, tandfonline.com |

| 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones | Cyclooxygenase-2 (COX-2) | -9.1 kcal/mol (for compound 3a) | Tyr355, Arg513, Phe518, Ser530 | mdpi.com |

| (E)-N-benzylidene-3-(benzylthio)-...-triazol-4-amines | Human Cancer Receptors (e.g., VEGFR2) | Not explicitly stated | Inferred to interact with active site residues. | researchgate.net |

| 5-Methoxy-2-mercaptobenzimidazole derivatives | Alpha Estrogen Receptor (α-ER) | -9.5 to -10.5 kcal/mol | Arg394, Glu353, His524 | chemrevlett.com |

Derivatives and Analogues of 4 Benzylthio Phenol: Design and Chemical Exploration

Systematic Synthesis of Substituted Analogues

The synthesis of 4-(benzylthio)phenol derivatives often begins with the reaction of 4-mercaptophenol (B154117) with benzyl (B1604629) chloride or benzyl bromide in the presence of a base like potassium carbonate, sodium carbonate, or triethylamine. google.com This core structure is then subjected to various modifications.

Modifications to the phenolic ring are typically achieved through electrophilic aromatic substitution reactions. The hydroxyl group of the phenol (B47542) is a strongly activating ortho-, para-director, which facilitates these substitutions. chemistrysteps.com

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the phenolic ring, predominantly at the para-position relative to the hydroxyl group. mlsu.ac.inmlsu.ac.in For instance, rhenium-catalyzed ortho-alkylation of phenols has also been reported as a method for introducing alkyl substituents. orgsyn.org

Halogenation: The halogenation of phenols can be controlled by the choice of solvent. In aqueous solutions, phenol readily reacts with bromine to form a tribromophenol. mlsu.ac.in However, to achieve mono-halogenation, the reaction is typically carried out in a solvent of low polarity like carbon disulfide (CS2), chloroform, or carbon tetrachloride. mlsu.ac.inmlsu.ac.in Known methods for preparing alkyl 4-halophenyl ethers involve either halogenating phenol first and then alkylating, or reversing the order by first alkylating the phenol and then performing the halogenation. google.com

Methoxylation: The synthesis of methoxy (B1213986) derivatives can be achieved through the O-methylation of phenol and its derivatives using reagents like dimethyl carbonate. rsc.org Additionally, methoxy derivatives of thymol (B1683141) have been synthesized using methyl iodide. finechem-mirea.ru

Modifications to the benzyl group are another key strategy in the derivatization of this compound. These substitutions can influence the compound's properties through steric and electronic effects.

Researchers have synthesized a variety of analogues with substituents on the benzyl ring. For example, derivatives with electron-withdrawing groups such as fluoro, chloro, and trifluoromethyl groups have been prepared. nih.gov The synthesis of these compounds often involves the reaction of 4-mercaptophenol with appropriately substituted benzyl halides. osu.edu For example, 4-((4-methylbenzyl)thio)phenol can be synthesized from 4-mercaptophenol. osu.edu

| Substituent on Benzyl Moiety | Starting Material | Reference |

| 4-methyl | 4-mercaptophenol and 4-methylbenzyl halide | osu.edu |

| 4-fluoro | Substituted benzyl halide | nih.gov |

| 4-chloro | Substituted benzyl halide | nih.govrsc.org |

| 4-trifluoromethyl | Substituted benzyl halide | nih.gov |

The incorporation of heterocyclic rings into the this compound structure has been a significant area of exploration, often leading to compounds with interesting biological activities.

Oxadiazoles: 1,3,4-Oxadiazole derivatives have been synthesized from starting materials like salicylaldehyde. ncsu.edu The synthesis can involve multiple steps, including the formation of a hydrazide, cyclization to the oxadiazole ring, and subsequent attachment of the substituted benzylthio group. uobaghdad.edu.iqresearchgate.netresearchgate.net For instance, a series of 5-(substituted benzylthio)-1,3,4-oxadiazole derivatives have been prepared. ncsu.edu

Triazoles: Triazole-containing analogues have been synthesized through various routes. One common method is the reaction of a precursor containing an azide (B81097) group with an alkyne via "click chemistry" to form a 1,2,3-triazole ring. mdpi.com For example, N-benzyl-4-phenyl-1,2,3-triazole derivatives have been prepared through nucleophilic substitution and 1,3-dipolar cycloaddition reactions. nih.gov Other research has focused on synthesizing 1,2,4-triazole (B32235) derivatives. uobaghdad.edu.iqchemmethod.comresearchgate.net

Chromenones: Chromenone-containing derivatives have also been synthesized. For example, 3-(benzylthio)-4-hydroxy-2H-chromen-2-one has been synthesized using a visible light-induced protocol. researchgate.net

The introduction of these heterocyclic systems significantly expands the chemical space of this compound analogues, offering diverse functionalities and potential interaction points with biological targets.

Modifications and Substitutions on the Benzyl Moiety

Investigation of Structure-Property Relationships (SPR) in Derivatives

The systematic synthesis of this compound derivatives allows for a detailed investigation of structure-property relationships (SPR), providing insights into how specific structural modifications influence the molecule's electronic properties and chemical reactivity.

The electronic properties of this compound derivatives are significantly influenced by the nature and position of substituents on both the phenolic and benzyl rings.

Substituent Effects on the Phenolic Ring: The acidity of the phenolic hydroxyl group is a key electronic property that is modulated by substituents. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the acidity of the phenol by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. firsthope.co.in Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) and alkoxy (-OCH₃) groups decrease acidity by destabilizing the phenoxide ion. firsthope.co.in The position of the substituent is also crucial, with ortho and para positions generally having a more pronounced effect due to resonance, while meta substitution primarily acts through inductive effects. firsthope.co.ind-nb.info

Substituent Effects on the Benzyl Moiety: Substituents on the benzyl ring can also influence the electronic properties of the molecule. For example, in a series of xanthotoxin-triazole derivatives, the order of potency was found to be p-CF₃ > p-Cl > p-F > p-CH₃ > p-OCH₃, indicating that electron-withdrawing groups on the benzyl moiety enhanced the observed activity. nih.gov Similarly, for some triazole derivatives, compounds with electron-withdrawing groups on the benzyl ring exhibited more potent activity. nih.gov

These relationships are summarized in the table below:

| Substituent Type | Effect on Phenolic Acidity | Example Groups | Reference |

| Electron-Withdrawing (EWG) | Increases | -NO₂, -CN, -Cl, -Br | firsthope.co.in |

| Electron-Donating (EDG) | Decreases | -CH₃, -OCH₃, -NH₂ | firsthope.co.in |

Derivatization not only alters the electronic properties but also the chemical reactivity of this compound. The modification of functional groups can make the molecule more or less susceptible to further chemical transformations.

Reactivity of the Phenolic Hydroxyl Group: The phenolic -OH group can be derivatized through reactions like acylation and alkylation. jfda-online.com This modification can be used to protect the hydroxyl group or to introduce new functionalities.

Electrophilic Aromatic Substitution: The reactivity of the aromatic rings towards electrophilic substitution is highly dependent on the existing substituents. The activating -OH group on the phenolic ring makes it susceptible to reactions like halogenation and nitration, often without the need for a strong catalyst. chemistrysteps.com

Reactivity of the Thioether Linkage: The sulfur atom in the thioether linkage can also be a site for chemical modification, for example, through oxidation to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the molecule.